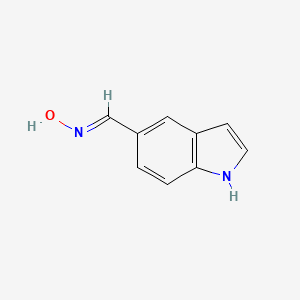

1H-indole-5-carbaldehyde oxime

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(NE)-N-(1H-indol-5-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10,12H/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNZDPSSEHCJLI-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN2)C=C1/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Indole Carbaldehyde Oximes

Strategies for the Formation of Indole (B1671886) Carbaldehyde Oximes

The synthesis of indole carbaldehyde oximes, including 1H-indole-5-carbaldehyde oxime, primarily involves the condensation of the corresponding indole carbaldehyde with a hydroxylamine (B1172632) derivative. This transformation is a cornerstone of synthetic organic chemistry for converting aldehydes into oximes. nih.gov Various methodologies have been developed to optimize this reaction, ranging from traditional solution-phase methods to more modern, environmentally conscious techniques such as mechanochemistry and microwave-assisted synthesis.

The most direct route to indole carbaldehyde oximes is the reaction of an indole carbaldehyde with hydroxylamine or its salts, typically hydroxylamine hydrochloride. This reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N oxime bond.

Conventional solution-phase synthesis is the most traditional method for preparing indole carbaldehyde oximes. This approach involves dissolving the indole carbaldehyde precursor in a suitable organic solvent and reacting it with hydroxylamine hydrochloride in the presence of a base. The base is necessary to neutralize the hydrochloride salt and liberate the free hydroxylamine for the reaction.

Commonly used solvents include ethanol (B145695) and tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net The choice of base can vary, with sodium hydroxide (B78521) (NaOH) or organic bases like piperidine (B6355638) being frequently employed. mdpi.comresearchgate.net The reactions are typically conducted at temperatures ranging from 0 °C to room temperature and are often complete within a few hours. researchgate.net For instance, the synthesis of N-substituted indole-3-carbaldehyde oximes has been achieved by reacting the aldehyde with five equivalents of hydroxylamine hydrochloride and sodium hydroxide in solvents like 95% ethanol or THF. mdpi.comresearchgate.net

Table 1: Examples of Classical Solution-Phase Synthesis of Indole-3-carbaldehyde Oximes researchgate.net

| Solvent | Base (Equivalents) | Temperature | Reaction Time |

|---|---|---|---|

| 95% Ethanol | NaOH (2 eq) | 0–27 °C | 2 h |

| 95% Ethanol | NaOH (5 eq) | 0–27 °C | 2 h |

| THF | NaOH (2 eq) | 0–27 °C | 4 h 15 min |

| THF | NaOH (5 eq) | 0–27 °C | 4 h 15 min |

Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or ball milling), has emerged as a green and efficient alternative to solution-based methods. mdpi.com This solvent-free approach minimizes waste and can reduce reaction times significantly. semanticscholar.orgresearchgate.net

In the context of indole carbaldehyde oximes, mechanochemical synthesis has been successfully applied to N-substituted indole-3-carboxaldehydes. nih.gov The reaction is carried out by milling the solid aldehyde with hydroxylamine hydrochloride and a solid base, such as sodium hydroxide (NaOH) or sodium carbonate (Na2CO3). semanticscholar.orgnih.gov This method is noted for its high efficiency and safety, as it avoids the risks associated with using hydroxylamine in aqueous solutions. nih.govnih.gov Researchers have demonstrated that under optimized high-energy ball milling conditions, conversions to the oxime can be nearly complete, with yields reaching almost 95% in as little as 20 minutes of milling. nih.govresearchgate.netnih.gov

Table 2: Mechanochemical Synthesis of N-Substituted Indole-3-carboxaldehyde (B46971) Oximes researchgate.netnih.gov

| Reactants | Base | Method | Time | Yield |

|---|---|---|---|---|

| N-substituted indole-3-carboxaldehyde, NH2OH·HCl | NaOH or Na2CO3 | High-energy ball milling | ~20 min | ~95% |

Microwave-assisted organic synthesis (MAOS) is a well-established technique for accelerating a wide variety of chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and improve reaction cleanliness compared to conventional heating methods. sciforum.netnih.gov

While specific literature detailing the microwave-assisted synthesis of this compound is limited, the principles of MAOS are broadly applicable to the synthesis of indoles and their derivatives. nih.govmdpi.com The condensation reaction between an aldehyde and hydroxylamine is amenable to microwave heating, which can accelerate the rate of both the initial nucleophilic addition and the subsequent dehydration step. This technique is particularly useful for high-speed synthesis and library generation in medicinal chemistry. nih.gov The synthesis of various indole derivatives has been successfully achieved using microwave irradiation, often under solvent-free conditions, which further enhances the environmental friendliness of the process. sciforum.netmdpi.com

To improve the efficiency and mildness of oxime formation, various catalytic systems have been explored. Nucleophilic catalysts, in particular, can significantly enhance the reaction rate, especially under neutral or near-neutral pH conditions where the uncatalyzed reaction can be slow.

Substituted anilines have been identified as superior nucleophilic catalysts for oxime ligations. acs.org For example, p-phenylenediamine (B122844) has been shown to be a highly effective catalyst at neutral pH, providing a 19-fold faster rate than an equivalent aniline-catalyzed reaction in a model system. acs.org Such catalysts operate by forming a highly reactive protonated Schiff base intermediate with the aldehyde, which is then rapidly attacked by hydroxylamine.

Furthermore, there is growing interest in employing environmentally benign catalysts. L-amino acid-based ionic liquids have been reported as effective catalysts for the conversion of various carbonyl compounds into their corresponding oximes, offering a mild and eco-friendly procedure. researchgate.net While not specific to indole carbaldehydes, these findings suggest that amino acid-based systems could serve as potent catalysts for the synthesis of this compound.

Synthesis of Indole Carbaldehyde Precursors

The primary precursor for the synthesis of this compound is 1H-indole-5-carbaldehyde. This compound is a versatile building block in organic synthesis and is used in the preparation of numerous biologically active molecules. sigmaaldrich.comchemimpex.com It is a commercially available reagent, simplifying its access for synthetic applications. sigmaaldrich.com

For cases where de novo synthesis is required, the formylation of the indole ring is the key step. The Vilsmeier-Haack reaction is a classical and widely used method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings, including indole. orgsyn.org This reaction typically employs a formylating agent generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride. However, the Vilsmeier-Haack formylation of unsubstituted indole typically shows strong regioselectivity for the C3 position due to its higher nucleophilicity. researchgate.net

Achieving formylation at the C5 position requires strategies that either block the C3 position or utilize an indole substrate with directing groups that favor C5 substitution. Alternative methods may involve the regioselective metalation of the indole ring at the 5-position followed by quenching with a formylating agent, or the functionalization of a pre-substituted benzene (B151609) ring prior to the construction of the indole nucleus. For example, methods for the direct iodination of the indole C5-position have been developed, which could potentially serve as a handle for introducing the carbaldehyde group through subsequent cross-coupling or metal-halogen exchange reactions. rsc.org

Direct Formylation Reactions of Indole Systems

Direct formylation introduces a formyl group (-CHO) onto the electron-rich indole ring. The Vilsmeier-Haack and Duff reactions are two prominent methods for achieving this transformation. organic-chemistry.orgresearchgate.net

The Vilsmeier-Haack reaction is a widely used and efficient method for formylating activated aromatic compounds, including indoles. organic-chemistry.orgacs.orgsid.ir The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). organic-chemistry.orgsid.ir This electrophilic iminium salt then attacks the electron-rich indole nucleus. For indole itself, formylation predominantly occurs at the C-3 position. However, if the C-3 position is blocked, or with specific directing groups, formylation at other positions, such as C-5, can be achieved. The reaction is followed by hydrolysis to yield the desired aldehyde. organic-chemistry.org A catalytic version of this reaction has also been developed. orgsyn.org

The Duff reaction provides an alternative route, particularly for phenols, but it can also be applied to other electron-rich aromatics like indoles. wikipedia.orgsynarchive.com This method uses hexamethylenetetramine (HMTA) as the formyl carbon source in an acidic medium, such as acetic acid or glycerol. acs.orgwikipedia.orgecu.edu The reaction mechanism involves the generation of an iminium ion from protonated HMTA, which then acts as the electrophile. wikipedia.org While generally less efficient than the Vilsmeier-Haack reaction, the Duff reaction is performed under milder conditions and can be a convenient option. acs.orgecu.edu

| Reaction | Reagents | Typical Position of Formylation | Key Characteristics |

|---|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ | C-3 (preferred) | Generally high yields, versatile. acs.orgsid.ir |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., AcOH) | Ortho to activating groups | Milder conditions, often lower yields than Vilsmeier-Haack. acs.orgwikipedia.org |

Alkylation and Other Modifications of Indole Ring for Precursor Synthesis

Modifying the indole ring prior to oximation allows for the synthesis of a diverse range of substituted indole oximes. N-alkylation of the indole-3-carbaldehyde precursor is a common modification. mdpi.com This reaction is typically achieved by treating the indole aldehyde with an alkyl halide (such as methyl iodide or benzyl (B1604629) chloride) in the presence of a base like anhydrous potassium carbonate (K₂CO₃) in a suitable solvent mixture (e.g., acetonitrile (B52724) and DMF). mdpi.com This process yields N-substituted indole aldehydes, which can then be converted to their corresponding oximes. mdpi.com Such modifications are crucial for creating derivatives with varied electronic and steric properties.

Metal-Mediated and Metal-Catalyzed Synthetic Routes to Oximes

Metal complexes can play a significant role in both the synthesis of indole precursors and the formation of the oxime group itself. nih.gov Copper-catalyzed reactions, for instance, have been employed for the C-3 formylation of indoles using molecular oxygen as a clean oxidant. researchgate.netresearchgate.net

More directly, metal-mediated methods can be used to generate oximes from various starting materials. acs.org One such method involves the transformation of indole derivatives into oximes in the presence of copper(I) chloride (CuCl), sodium nitrite (B80452) (NaNO₂), and hydrochloric acid (HCl). acs.org In this process, a copper(I) complex is believed to activate a C-H bond on the indole ring, which is then subjected to nitrosation, leading to a nitroso intermediate that isomerizes to the final oxime. acs.org While less common than the classical condensation with hydroxylamine, these metal-involved routes offer alternative synthetic pathways. nih.govacs.org

Isomerization and Stereochemical Considerations in Indole Oxime Synthesis

A defining characteristic of oximes is the existence of stereoisomers due to the restricted rotation around the carbon-nitrogen double bond (C=N). mdpi.comnih.gov

Formation of Syn (Z) and Anti (E) Isomers

Indole carbaldehyde oximes can exist as two distinct geometric isomers: syn (Z) and anti (E). mdpi.comnih.gov The syn and anti descriptors refer to the spatial relationship between the hydroxyl (-OH) group and the hydrogen atom attached to the imine carbon. The formation of these isomers is a key aspect of indole oxime synthesis. mdpi.comnih.gov Typically, the synthesis of N-substituted indole-3-carbaldehyde oximes from the corresponding aldehydes and hydroxylamine hydrochloride can yield a mixture of both syn and anti isomers. mdpi.comnih.gov The specific isomer ratio can be influenced by the reaction conditions. nih.gov

Factors Influencing Stereoselectivity and Isomerization Pathways

The ratio of syn to anti isomers is not static and can be influenced by several factors, including the pH of the reaction medium, the solvent, and the presence of substituents on the indole ring. nih.govnih.gov Acidic conditions are known to promote the isomerization of oximes. nih.govresearchgate.net It has been observed that the anti isomers of indole-3-carbaldehyde oxime derivatives are often less stable in acidic media and can readily isomerize to the more stable syn form. mdpi.comnih.gov

This isomerization can be controlled to selectively produce one isomer over the other. nih.gov For example, carrying out the oximation reaction under acidic conditions can favor the formation of the syn product, while neutral conditions may allow for the isolation of both isomers. mdpi.comnih.gov For certain N-substituted indole-3-carboxaldehyde oximes with electron-donating substituents, isomerization from the anti to the syn isomer under acidic conditions has been clearly demonstrated. nih.govresearchgate.net The process can also differ between the solid state and in solution, with isomerization sometimes being more rapid in the solid state. nih.govresearchgate.net

| Factor | Effect on Isomerization (Anti → Syn) | Typical Outcome |

|---|---|---|

| Acidic pH | Promotes isomerization | Favors formation of the syn isomer. mdpi.comnih.gov |

| Neutral pH | Less isomerization | Allows for the isolation of both syn and anti isomers. nih.gov |

| Electron-donating Substituents | Can facilitate isomerization | Increased tendency to form the syn isomer under acidic conditions. nih.gov |

| Physical State | Isomerization rates can differ | Isomerization can be faster in the solid state than in solution. nih.govresearchgate.net |

Derivatization and Further Chemical Transformations of Indole Oximes

The oxime functional group is not merely a final product but a versatile synthetic intermediate capable of undergoing a variety of chemical transformations. nsf.gov The reactivity of the N-O bond in oximes makes them valuable precursors for synthesizing other nitrogen-containing compounds. nsf.gov

One significant transformation is the reduction of the oxime group to form primary amines. Additionally, the unique electronic properties of oximes allow them to participate in cycloaddition reactions. nsf.gov For instance, indoles with tethered oxime groups can be used to form highly strained polycyclic azetidines through photochemical reactions. nsf.gov Furthermore, fragmentation of the oxime N-O bond, often initiated by photochemistry or transition metals, can generate iminyl radicals. These highly reactive intermediates can undergo subsequent reactions, such as addition to alkenes, to create more complex functionalized imines and N-heterocycles. nsf.gov

O-Alkylation and Related Modifications of the Oxime Group

The hydroxyl group of the this compound can be readily modified through O-alkylation, O-acylation, and related reactions. These modifications are crucial for altering the electronic properties of the oxime, improving its stability, or introducing new functional handles for further synthetic manipulations.

O-alkylation to form oxime ethers is a common transformation, typically achieved through the Williamson ether synthesis. researchgate.net This reaction involves the deprotonation of the oxime's hydroxyl group with a suitable base to form an oximate anion, which then acts as a nucleophile, attacking an alkyl halide or another electrophile. A variety of bases and alkylating agents can be employed, allowing for the synthesis of a diverse library of O-substituted indole oxime ethers. Similarly, O-acylation can be performed using acyl chlorides or anhydrides to yield oxime esters. researchgate.net

Table 1: Examples of O-Alkylation and O-Acylation Reactions

| Reactant | Reagent | Product Type |

|---|---|---|

| Indole Aldoxime | Alkyl Halide (e.g., CH₃I, BnBr) + Base (e.g., NaH, K₂CO₃) | O-Alkyl Oxime Ether |

| Indole Aldoxime | Acyl Chloride (e.g., CH₃COCl) + Base (e.g., Pyridine) | O-Acyl Oxime Ester |

| Indole Aldoxime | Sulfonyl Chloride (e.g., TsCl) + Base (e.g., Pyridine) | O-Sulfonyl Oxime Ester |

These reactions are generally efficient and proceed under mild conditions, making them valuable tools in synthetic organic chemistry. The resulting oxime ethers and esters can exhibit different reactivity compared to the parent oxime and are often used as precursors for subsequent transformations. researchgate.net

Generation and Reactivity of Iminyl Radicals from Oxime Scaffolds

Oxime derivatives are effective precursors for the generation of N-centered iminyl radicals. These highly reactive intermediates can undergo various intramolecular and intermolecular reactions, most notably cyclization, to form nitrogen-containing heterocyclic compounds. organic-chemistry.orgrsc.org

Several methods exist for generating iminyl radicals from oxime scaffolds:

Reductive Cleavage: The N-O bond in oxime ethers can be cleaved using reducing agents like samarium diiodide (SmI₂) to generate iminyl radicals. organic-chemistry.org These radicals can then participate in intramolecular cyclization reactions to afford five-membered cyclic imines. organic-chemistry.org

Oxidative Methods: One-electron oxidation of oximes can also produce iminoxyl radicals. rsc.org For instance, studies on 1-methylindole-3-carbaldehyde oxime have shown that its oxidation leads to the formation of iminoxyl radicals. These radicals are unstable and decay, often bimolecularly, to yield stable products such as amides, nitriles, and carboxylic acids. rsc.org This reactivity is presumed to be similar for the this compound isomer.

Electrochemical Decarboxylation: The electrochemical decarboxylation of α-imino-oxy acids provides a metal-free and oxidant-free method for generating iminyl radicals, which can then undergo cyclization to form indole-fused polycyclic structures. rsc.org

The reactivity of the generated iminyl radical is dictated by the substitution pattern of the indole ring and the presence of other functional groups within the molecule.

Cycloaddition Reactions Involving Indole Oxime Systems

While oximes themselves are not typically used directly in cycloadditions, they serve as excellent precursors to nitrones, which are classic 1,3-dipoles. These in-situ generated nitrones can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered isoxazolidine (B1194047) and isoxazoline (B3343090) rings, respectively. rsc.orgwikipedia.org

The general process involves the initial formation of the oxime, which then undergoes an intramolecular cyclization, often with an adjacent haloalkyl chain, to form a cyclic nitrone. This intermediate is not isolated but is trapped in situ by a dipolarophile. rsc.org This cascade reaction sequence provides an efficient multicomponent strategy for synthesizing complex heterocyclic systems. rsc.org

The 1,3-dipolar cycloaddition reaction is a powerful tool for stereoselective synthesis, allowing for the creation of multiple stereocenters in a single step. wikipedia.org The choice of dipolarophile can control the regioselectivity of the addition. mdpi.com

Table 2: Dipolarophiles for Cycloaddition with In-Situ Generated Nitrones

| Dipolarophile Class | Example | Product Heterocycle |

|---|---|---|

| Alkenes | Dimethyl fumarate, Maleimides | Isoxazolidine |

| Alkynes | Phenylacetylene | Isoxazoline |

| Enones | Methylene (B1212753) indolinone | Spiro-isoxazolidine |

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic and synthetically valuable reaction of oximes. wikipedia.org It involves the acid-catalyzed rearrangement of an oxime to an amide or a lactam (from a ketoxime) or a nitrile (from an aldoxime). organic-chemistry.orgmasterorganicchemistry.com For this compound, which is an aldoxime, the Beckmann rearrangement provides a direct route to 1H-indole-5-carbonitrile.

The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation by a strong acid or reaction with reagents like phosphorus pentachloride or tosyl chloride. wikipedia.org This is followed by a stereospecific migration of the group anti-periplanar to the leaving group on the nitrogen atom. The resulting nitrilium ion is then hydrolyzed by water present in the reaction medium. In the case of aldoximes, this intermediate simply loses a proton to afford the nitrile. masterorganicchemistry.com

A variety of reagents can promote this rearrangement under different conditions, from strongly acidic media to very mild, neutral conditions. organic-chemistry.orgorganic-chemistry.org

Table 3: Reagents for Beckmann Rearrangement of Aldoximes to Nitriles

| Reagent/Catalyst | Conditions | Reference |

|---|---|---|

| Strong Acids (H₂SO₄, PPA) | High Temperature | wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Varies | wikipedia.org |

| Thionyl Chloride (SOCl₂) | Varies | wikipedia.org |

| 2,4,6-Trichloro researchgate.netorganic-chemistry.orgmasterorganicchemistry.comtriazine (TCT) in DMF | Room Temperature | organic-chemistry.org |

Functional Group Interconversions from the Oxime Moiety

The oxime group of this compound is a versatile functional handle that can be converted into several other important functional groups, highlighting its utility in organic synthesis.

Conversion to Nitriles: As discussed in the Beckmann rearrangement (Section 2.3.4), one of the most common interconversions for aldoximes is their dehydration to form nitriles. organic-chemistry.org Besides acid-catalyzed methods, this transformation can be achieved under very mild conditions using reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) with a base such as DBU. nih.gov This method is tolerant of various other functional groups. nih.gov

Conversion to Aldehydes (Hydrolysis): The oxime can be hydrolyzed back to the parent aldehyde, 1H-indole-5-carbaldehyde. This deoximation reaction effectively makes the oxime a protecting group for the aldehyde. The hydrolysis can be accomplished under various conditions, including treatment with cupric chloride dihydrate in a mixture of acetonitrile and water under reflux. ekb.eg This method has been demonstrated for the 3-carbaldehyde isomer, achieving high yields. ekb.eg

Reduction to Amines: The oxime functional group can be reduced to a primary amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a synthetic route from the indole aldehyde to the corresponding aminomethylindole derivative.

These interconversions underscore the synthetic flexibility offered by the oxime moiety in the context of the indole framework.

Advanced Characterization and Structural Elucidation of Indole Oxime Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offer complementary information essential for confirming the identity and purity of indole (B1671886) oximes.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide precise information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular skeleton and its substituents.

For indole oxime derivatives, ¹H NMR spectra reveal characteristic signals for the indole ring protons, the NH proton, the oxime OH proton, and the imine proton (CH=N). The chemical shifts of the aromatic protons are particularly sensitive to the substitution pattern on the indole ring. In the case of a 5-substituted indole like 1H-indole-5-carbaldehyde oxime, distinct coupling patterns would allow for the assignment of protons at the C-2, C-3, C-4, C-6, and C-7 positions. The disappearance of the highly deshielded aldehyde proton signal (around 10 ppm) and the appearance of a new imine proton signal (typically 7.5-8.5 ppm) confirm the conversion of the aldehyde to the oxime. nih.gov The oxime proton (-NOH) often appears as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The formation of the oxime is confirmed by the disappearance of the aldehyde carbonyl carbon signal (around 190 ppm) and the appearance of the imine carbon (C=NOH) signal in the range of 140-150 ppm. nih.gov The chemical shifts of the indole ring carbons are also diagnostic of the substitution pattern.

The data below for the related syn- and anti-1-methylindole-3-carbaldehyde oxime isomers illustrate the typical chemical shifts observed in these systems. mdpi.com

| Assignment | anti-Isomer (¹H) | syn-Isomer (¹H) | anti-Isomer (¹³C) | syn-Isomer (¹³C) |

|---|---|---|---|---|

| NOH | 10.50 (s) | 11.22 (s) | - | - |

| CH=N | 8.21 (s) | 7.73 (s) | 144.0 | 138.5 |

| H-2/C-2 | 7.57 (s) | 8.22 (s) | 131.9 | 134.2 |

| H-4/C-4 | 7.96 (d) | 7.83 (d) | 121.4 | 118.2 |

| H-5/C-5 | 7.13 (m) | 7.13 (m) | 120.1 | 119.9 |

| H-6/C-6 | 7.21 (ddd) | 7.21 (ddd) | 121.8 | 122.2 |

| H-7/C-7 | 7.43 (d) | 7.45 (d) | 109.9 | 109.9 |

| N-CH₃ | - | - | 32.5 | 32.6 |

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The conversion of an indole carbaldehyde to its corresponding oxime results in distinct changes in the infrared spectrum.

The most significant change is the disappearance of the strong C=O stretching band of the aldehyde group (typically found around 1650-1700 cm⁻¹) and the appearance of new bands characteristic of the oxime moiety. These include:

O-H Stretch: A broad absorption band in the region of 2800-3400 cm⁻¹, corresponding to the hydroxyl group of the oxime. mdpi.com

N-H Stretch: A sharp to medium band around 3100-3300 cm⁻¹ from the indole N-H group.

C=N Stretch: An absorption of medium intensity in the 1620-1690 cm⁻¹ region, confirming the presence of the imine double bond. mdpi.com

N-O Stretch: A band typically observed in the 925-960 cm⁻¹ range. mdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Oxime O-H | Stretching, H-bonded | 2800 - 3400 (broad) |

| Indole N-H | Stretching | 3100 - 3300 |

| Aromatic C-H | Stretching | ~3050 |

| Oxime C=N | Stretching | 1620 - 1690 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Oxime N-O | Stretching | 925 - 960 |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. For this compound (C₉H₈N₂O), the expected exact mass is approximately 160.0637 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The molecular ion peak [M]⁺ would be readily observed, and depending on the ionization technique (e.g., ESI, EI), characteristic fragment ions resulting from the cleavage of the molecule would also be detected, aiding in structural confirmation.

Crystallographic Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation and configuration of the molecule.

Stereochemical Assignments and Conformational Analysis

The C=N double bond of an aldoxime is stereogenic, giving rise to two possible geometric isomers: syn (Z) and anti (E). In the case of this compound, the syn isomer has the oxime -OH group and the imine -H on the same side of the C=N bond, while the anti isomer has them on opposite sides.

These isomers can be distinguished and assigned using NMR spectroscopy, particularly through the nuclear Overhauser effect (NOE). Irradiation of the imine proton (CH=N) in the syn isomer would result in an NOE enhancement of the nearby C-4 proton of the indole ring. Conversely, in the anti isomer, an NOE would be expected between the imine proton and the oxime -OH proton. The chemical shifts of the protons adjacent to the oxime group are also diagnostic; the anisotropic effect of the oxime hydroxyl group causes nearby protons to shift to different extents in the two isomers. mdpi.com Studies on indole-3-carbaldehyde oximes have shown that considerable chemical shift differences are observed for the H-2 and H-4 protons between the syn and anti forms, allowing for their differentiation. mdpi.com

Tautomeric Equilibria of Indole Oximes

Oximes can theoretically exist in equilibrium with other tautomeric forms, primarily the corresponding nitroso-alkene or nitrone forms. mdpi.comnih.gov For most simple aldoximes and ketoximes, including indole oximes, the equilibrium lies overwhelmingly in favor of the oxime tautomer, which is the most stable form. mdpi.comresearchgate.net The nitroso and nitrone tautomers are generally high-energy, transient species and are not significantly populated under normal conditions. Therefore, for this compound, the oxime form is the predominant and stable tautomer observed and characterized by standard analytical methods. nih.govresearchgate.net

Computational and Theoretical Investigations of Indole Oxime Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and geometry of molecules. These calculations can predict various molecular properties, including orbital energies, charge distribution, and the stability of different conformations, such as the syn and anti isomers of oximes.

For instance, studies on related indole (B1671886) derivatives have utilized DFT to analyze rotational barriers and conformational isomerism. In one such study on 1-[(4-methylbenzene)sulfonyl]indole-3-carbaldehyde, DFT calculations were employed to understand the energetics of the system and the nature of the rotational barrier around the S-N bond, which was found to be in the range of 2.5–5.5 kcal/mol. nih.gov Although not specific to 1H-indole-5-carbaldehyde oxime, these methods are directly applicable to determining its geometric and electronic parameters, predicting the relative stabilities of its isomers, and understanding its chemical reactivity. Research on steroidal oximes has also incorporated quantum chemical studies to elucidate their molecular properties. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme.

Molecular docking simulations are crucial for elucidating the interactions between a ligand and a protein at the atomic level. These studies can identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are fundamental to the molecule's biological activity.

In studies involving N-substituted indole-3-carbaldehyde oxime derivatives, molecular docking was used to predict their binding modes within the active site of the Helicobacter pylori urease enzyme. mdpi.com These simulations provided a theoretical basis for the observed inhibitory activity of the compounds. mdpi.comnih.gov The indole moiety itself is a common feature in many bioactive compounds and pharmaceuticals, often interacting with target enzymes through hydrogen bonds and pi-stacked interactions. nih.gov Understanding these fundamental protein-ligand interactions is a prerequisite for rational drug design.

A primary goal of molecular docking is to quantify the binding affinity between a ligand and an enzyme's active site, often expressed as a binding energy or fitness score. This allows for the ranking of different compounds and the identification of those with the highest potential for potent enzyme inhibition.

For a series of syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives, molecular docking studies were performed to investigate their binding interactions and affinity for the active site of the urease enzyme. mdpi.comresearchgate.net The results indicated that these compounds have the ability to bind effectively within the active site, which correlated with their in vitro inhibitory activity. mdpi.com For example, certain synthesized indole-3-carbaldehyde oxime derivatives showed potent urease inhibitory activity, with IC50 values significantly lower than the standard inhibitor, thiourea (B124793). nih.gov These findings highlight how computational analysis of enzyme active site affinity can guide the development of more potent inhibitors. mdpi.com

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. By systematically modifying the chemical structure of a molecule and evaluating the effect on its biological activity, researchers can identify the key chemical features (pharmacophores) responsible for its effects.

While specific SAR studies on this compound are not extensively documented, research on related indole scaffolds provides a framework for how such analyses are conducted. For example, SAR studies on 1H-indole-2-carboxamides as CB1 receptor allosteric modulators revealed that potency was enhanced by specific substitutions at the C5 position of the indole ring, among other modifications. nih.gov

For indole-3-carbaldehyde oxime derivatives, it has been suggested that further SAR studies could lead to the identification of novel and more potent urease inhibitors. mdpi.com By exploring different substituents on the indole nitrogen and analyzing their impact on inhibitory activity, a predictive model for designing improved compounds can be developed. The indole scaffold is recognized as a valuable starting point for designing new drugs by targeting diverse biological pathways. researchgate.net

In Silico Prediction Methodologies for Pharmacological Potential

In silico tools are frequently used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of compounds early in the drug discovery process. These predictions help to filter out candidates that are unlikely to succeed due to poor bioavailability or other undesirable properties.

One common approach is the use of Lipinski's rule of five, which assesses the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. In the investigation of indole-3-carbaldehyde oxime derivatives, the SwissADME tool was used to predict their drug-likeness. mdpi.com This analysis helps determine the acceptability of synthetic compounds as potential drug molecules by predicting properties related to gastrointestinal absorption and blood-brain barrier penetration. mdpi.com Such in silico predictions are vital for prioritizing which compounds should be synthesized and tested, thereby saving time and resources. mdpi.comresearchgate.net

Biological Activity and Mechanistic Insights in Vitro Studies of Indole Oxime Derivatives

Antimicrobial Research

The indole (B1671886) nucleus is a well-established pharmacophore in the development of antimicrobial agents. However, specific studies detailing the antibacterial and antifungal efficacy of 1H-indole-5-carbaldehyde oxime are not extensively documented. Research on isomeric and related indole oxime derivatives provides the current understanding of the potential antimicrobial activities of this class of compounds.

Antibacterial Efficacy and Proposed Mechanisms

Antifungal Properties and Targets

Similarly, there is a notable lack of specific research on the antifungal properties of this compound. While some indole derivatives have demonstrated activity against pathogenic fungi, the specific targets and efficacy of the 5-carbaldehyde oxime isomer have not been reported. Studies on other indole derivatives suggest that potential mechanisms could involve the disruption of fungal cell wall synthesis or interference with fungal metabolic pathways.

Antiviral Investigations

The exploration of indole derivatives for antiviral applications is an active area of research. However, specific in vitro studies investigating the antiviral activity of this compound against a panel of viruses are not currently published. Research on other functionalized indoles, such as 5-fluoro-1H-indole-2,3-dione derivatives, has shown activity against viruses like Herpes Simplex Virus (HSV-1 and HSV-2) and Coxsackie B4 virus. nih.gov These findings suggest the potential of the indole scaffold in antiviral drug discovery, though direct evidence for the 5-carbaldehyde oxime is absent.

Enzymatic Inhibition Studies

The ability of indole derivatives to inhibit specific enzymes is a key area of interest in drug development. Research has primarily focused on the inhibition of urease and lipoxygenase by various indole-containing compounds.

Urease Inhibition

While direct studies on this compound are not available, significant research has been conducted on its isomer, N-substituted indole-3-carbaldehyde oxime derivatives, for their urease inhibitory activity. mdpi.comnih.govresearchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.

A study on a series of syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives revealed potent urease inhibitory activity compared to the standard inhibitor, thiourea (B124793). mdpi.comnih.govresearchgate.net For instance, the (E)-1-(1-benzyl-1H-indol-3-yl)-N-hydroxymethanimine isomer demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.0345 ± 0.0008 mM, which was significantly more potent than thiourea (IC₅₀ = 0.2387 ± 0.0048 mM). mdpi.comnih.gov These findings suggest that the indole oxime scaffold is a promising lead for the development of novel urease inhibitors. mdpi.com

Table 1: Urease Inhibitory Activity of N-Substituted Indole-3-carbaldehyde Oxime Derivatives

| Compound | IC₅₀ (mM) ± SD |

|---|---|

| (Z)-N-hydroxy-1-(1-benzyl-1H-indol-3-yl)methanimine | 0.0516 ± 0.0035 |

| (E)-N-hydroxy-1-(1-benzyl-1H-indol-3-yl)methanimine | 0.0345 ± 0.0008 |

Data sourced from studies on indole-3-carbaldehyde oxime derivatives. mdpi.comnih.gov

Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of these enzymes is a target for anti-inflammatory therapies. While specific data on this compound is not available, a series of novel indole derivatives has been evaluated for their inhibitory activities against 5-lipoxygenase (5-LOX). nih.gov

In one study, several indole derivatives showed prominent inhibitory activities with IC₅₀ values ranging from 0.74 µM to 3.17 µM. nih.gov Four of these compounds exhibited more potent inhibitory activity than the reference drug, Zileuton, with IC₅₀ values less than 1 µM. nih.gov These findings highlight the potential of the indole scaffold in developing new lipoxygenase inhibitors.

Table 2: 5-Lipoxygenase Inhibitory Activity of Selected Indole Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| Indole Derivative 1m | < 1 |

| Indole Derivative 1s | < 1 |

| Indole Derivative 4a | < 1 |

| Indole Derivative 6a | < 1 |

Data represents findings for various indole derivatives, not specifically this compound. nih.gov

Kinase Inhibition

Indole oxime derivatives have demonstrated notable inhibitory activity against a range of kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

FLT3, CDK, PLK1, EGFR, and VEGFR Inhibition:

Research has highlighted the potential of indole-containing compounds as inhibitors of several critical kinases. researchgate.netnih.gov FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are associated with certain types of leukemia. nih.govmdpi.com Indole derivatives have been investigated for their ability to downregulate FLT3 gene expression. mdpi.com

Cyclin-dependent kinases (CDKs) are key players in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov Similarly, Polo-like kinase 1 (PLK1) is a master regulator of the cell cycle, and its inhibition has been shown to decrease Epidermal Growth Factor Receptor (EGFR) protein levels in non-small cell lung cancer cell lines. mdpi.com

EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for tumor growth, proliferation, and angiogenesis. nih.govmdpi.comnih.gov Several indole-based compounds have been identified as potent inhibitors of EGFR and VEGFR tyrosine kinases. nih.govnih.govrjptonline.org For instance, sunitinib, an indole-containing drug, is a multi-targeted tyrosine kinase inhibitor that targets VEGFR and other kinases. nih.govmdpi.com Another example, osimertinib, which also possesses an indole core, is an EGFR inhibitor used in the treatment of non-small cell lung cancer. mdpi.comrjptonline.org The structural versatility of the indole scaffold allows for the design of compounds that can effectively target the ATP-binding site of these kinases, thereby blocking their downstream signaling pathways. nih.govrjptonline.org

Table 1: Kinase Inhibition by Indole Oxime Derivatives

| Kinase Target | Significance in Disease | Reference |

|---|---|---|

| FLT3 | Leukemia | nih.govmdpi.commdpi.com |

| CDK | Cancer (Cell Cycle Regulation) | nih.gov |

| PLK1 | Cancer (Cell Cycle Regulation) | mdpi.com |

| EGFR | Cancer (Proliferation, Angiogenesis) | nih.govmdpi.comnih.govrjptonline.org |

| VEGFR | Cancer (Angiogenesis) | researchgate.netnih.govmdpi.com |

Other Enzyme Systems

Beyond kinases, indole oxime derivatives have been shown to interact with other vital enzyme systems, influencing cellular fate and function.

Caspase, Bcl-2, and Bax:

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. mdpi.comnih.gov Indole derivatives have been shown to modulate the delicate balance between pro-apoptotic and anti-apoptotic proteins. mdpi.comnih.gov Specifically, they can upregulate the expression of Bax, a pro-apoptotic protein, while downregulating the anti-apoptotic protein Bcl-2. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the intrinsic apoptotic pathway. nih.gov The activation of this pathway culminates in the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.comnih.govresearchgate.net Studies have demonstrated that certain indole derivatives can facilitate the activation of caspase-3, -8, and -9. mdpi.com

FAAH, Tyrosinase, and sPLA2:

The versatility of the indole scaffold extends to the inhibition of other enzyme systems. While specific data on this compound's direct inhibition of Fatty Acid Amide Hydrolase (FAAH), tyrosinase, and secretory phospholipase A2 (sPLA2) is emerging, the broader class of indole derivatives has shown activity against these targets. For example, some bis-indole alkaloids have demonstrated anti-inflammatory and anti-PLA2 potentials. nih.gov

Modulation of Biological Pathways

The biological effects of indole oxime derivatives are a consequence of their ability to modulate complex cellular pathways.

Apoptosis Induction Pathways

As previously mentioned, a significant mechanism of action for many indole derivatives is the induction of apoptosis. mdpi.comnih.gov They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.gov The modulation of Bax and Bcl-2 proteins is a key event in the intrinsic pathway, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. mdpi.comnih.govnih.gov Some indole compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of stress kinase pathways. nih.gov

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division. nih.gov Several indole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.govsemanticscholar.orgnih.gov These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. mdpi.comresearchgate.net The ability of indole-containing compounds to inhibit tubulin polymerization makes them a significant class of anti-cancer agents. nih.govnih.govsemanticscholar.orgnih.gov

Table 2: Modulation of Biological Pathways by Indole Oxime Derivatives

| Biological Pathway | Mechanism of Action | Reference |

|---|---|---|

| Apoptosis Induction | Modulation of Bax/Bcl-2 ratio, Caspase activation, ROS generation | mdpi.commdpi.comnih.govnih.govnih.gov |

| Tubulin Polymerization Inhibition | Binding to the colchicine (B1669291) site on β-tubulin, disruption of microtubule dynamics | nih.govnih.govsemanticscholar.orgnih.govmdpi.comresearchgate.net |

| Estrogen Receptor Alpha (ER-α) Modulation | Binding to and modulating the activity of ER-α | researchgate.netnih.govresearchgate.netnih.gov |

| Lysine Specific Demethylase 1 (LSD1) Inhibition | Inhibition of LSD1 enzymatic activity | nih.govmdpi.comresearchgate.netexlibrisgroup.comnih.gov |

Estrogen Receptor Alpha (ER-α) Modulation

The estrogen receptor alpha (ER-α) is a key driver in the development and progression of a majority of breast cancers. researchgate.netresearchgate.net Indole derivatives have been investigated for their ability to modulate ER-α activity. researchgate.netnih.gov Some compounds act as selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs), either blocking the receptor's activity or promoting its degradation. researchgate.net Molecular docking studies have suggested that indole-based structures can fit into the ligand-binding pocket of ER-α, potentially disrupting its normal function. researchgate.netnih.gov

Lysine Specific Demethylase 1 (LSD1) Inhibition

Lysine Specific Demethylase 1 (LSD1) is an enzyme that plays a crucial role in gene regulation through the demethylation of histones. nih.govnih.gov Overexpression of LSD1 has been linked to various cancers. nih.govresearchgate.net The indole ring has been identified as a valuable scaffold for the development of LSD1 inhibitors. nih.govmdpi.com These inhibitors can effectively block the enzymatic activity of LSD1, leading to the restoration of normal gene expression patterns and the inhibition of cancer cell proliferation. mdpi.comexlibrisgroup.com

Antioxidant Activity and Underlying Mechanisms

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities, including antioxidant effects. researchgate.netsemanticscholar.org The antioxidant capacity of indole derivatives is largely attributed to the indole ring's ability to donate an electron or a hydrogen atom, thereby neutralizing reactive oxygen species (ROS). nih.govunica.it The heterocyclic nitrogen atom, with its free electron pair, acts as an active redox center, making the indole system crucial for antioxidant activity. nih.gov In vitro studies on various indole oxime derivatives have been conducted to quantify their antioxidant potential and to understand the structural features that govern this activity.

Research Findings from In Vitro Assays

The antioxidant potential of indole derivatives is commonly evaluated using a variety of in vitro cell-free assays. These assays measure the ability of a compound to scavenge stable free radicals or to chelate metal ions involved in radical formation.

DPPH Radical Scavenging Activity: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is widely used to assess the free radical scavenging capacity of compounds. nih.govmdpi.com In this test, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com Studies on various indole derivatives have demonstrated their ability to interact with and neutralize the DPPH radical. nih.gov For instance, a series of novel indole-3-carboxaldehyde (B46971) analogues conjugated with different aryl amines showed varied degrees of DPPH scavenging activity. derpharmachemica.com Similarly, newly synthesized 3-substituted-2-oxindole derivatives exhibited moderate to good antioxidant activity in the DPPH assay, with halogen substitutions at the 5-position of the isatin (B1672199) ring showing notable efficacy at low concentrations. nih.gov

ABTS Radical Scavenging Activity: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for evaluating antioxidant capacity. nih.gov This assay is applicable to both hydrophilic and lipophilic compounds. mdpi.com Research on 3-dithiocarbamic flavanones, for example, showed that certain derivatives exhibited better scavenging activity against ABTS radicals than standards like butylated hydroxytoluene (BHT) and ascorbic acid. mdpi.com While specific data on this compound is limited, studies on related indole structures provide valuable insights. For example, indole-imidazole derivatives have been highlighted for their potential as potent antioxidants. nih.gov

The following table summarizes the antioxidant activity of selected indole derivatives from various studies, providing a comparative view of their efficacy in different assays.

| Compound Class | Assay | Key Findings | Reference |

| Indole-3-carboxaldehyde analogues | DPPH | Compound 5f (structure not specified) showed superior activity compared to the standard, BHA. | derpharmachemica.com |

| 3-Aroyl methylene (B1212753) indol-2-ones | DPPH | Halogen substitution at position 5 of the isatin ring resulted in good antioxidant activity (e.g., 2a-d ). | nih.gov |

| N-substituted oxime derivatives | DPPH | Compounds with piperidine (B6355638) and butyl substitutions (5l , 5m ) were the best radical scavengers. | researchgate.net |

| Indole-hydrazone derivatives | DPPH | Activity correlated with the number of hydroxyl groups on the arylidene ring (9 , 10 were most active). | unife.it |

| Indole-imidazole derivatives | Fe2+ Chelating | Alkyl-substituted derivatives showed effective chelation of ferrous ions. | nih.gov |

This table is interactive. You can sort and filter the data.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The mechanism by which indole derivatives exert their antioxidant effects often involves hydrogen atom transfer (HAT) or single electron transfer (SET). The indole N-H group is a critical site for radical scavenging. The presence of an unsubstituted indole nitrogen atom is often considered mandatory for significant antioxidant activity. nih.gov

Structure-activity relationship (SAR) studies provide crucial information on how chemical modifications to the indole scaffold influence antioxidant potency:

Substituents on the Indole Ring: The type and position of substituents on the indole ring significantly modulate antioxidant ability. nih.gov For example, in a study of 3-aroyl methylene indol-2-ones, halogen substitutions at the C-5 position were found to enhance antioxidant activity. nih.gov

Substituents at the C-3 Position: The nature of the substituent at the C-3 position of the indole nucleus has a profound effect on antioxidant properties. A study on C-3 substituted indole derivatives found that a derivative with a pyrrolidinedithiocarbamate moiety was a highly effective radical scavenger and Fe³⁺-Fe²⁺ reducer. nih.gov

The Oxime Moiety: In indolinonic hydroxylamines, the hydroxylamine (B1172632) group itself has been identified as the key structural factor for antioxidant activity. nih.gov For other N-substituted oxime derivatives, substitutions like piperidine and butyl groups were found to greatly increase antiradical activity. researchgate.netkocaeli.edu.tr

Hydroxyl Groups: For a series of indole-hydrazone derivatives, a direct correlation was observed between antioxidant capacity and the number of hydroxyl groups on an attached arylidene ring. Compounds with two or three hydroxyl groups were the most potent in the series. unife.it

These findings collectively suggest that the antioxidant activity of indole oxime derivatives is a multifactorial property, influenced by the electronic and steric effects of various substituents on the core indole structure. The ability to donate a hydrogen atom from the indole nitrogen or a hydroxyl group, and the stability of the resulting radical, are key determinants of their antioxidant power.

Applications in Medicinal Chemistry and Drug Discovery Platforms

Scaffold Optimization for Enhanced Bioactivity and Selectivity

The optimization of the 1H-indole-5-carbaldehyde oxime scaffold is a critical step in drug development, aiming to enhance biological activity while improving selectivity and reducing potential toxicity. Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding the modification of the indole (B1671886) core and its substituents. nih.govnih.gov

Key strategies for optimizing the indole oxime scaffold include:

Substitution on the Indole Ring: The positions on the indole nucleus are not equally reactive, with the C3 position being the most susceptible to electrophilic substitution. nih.gov However, recent advancements have enabled the selective functionalization of other positions, such as the C5 position, which is crucial for modifying the this compound core. scienmag.com Introducing different functional groups (e.g., halogens, alkyls, alkoxys) at various positions on the benzene (B151609) portion of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. For instance, studies on other indole derivatives have shown that halogen substitutions at the C5 position can lead to high analgesic and anti-inflammatory activities. researchgate.net

Modification of the Oxime Group: The oxime moiety itself offers opportunities for optimization. Converting the oxime to an oxime ether is a common strategy that has been shown to yield compounds with interesting biological properties, including potent antimicrobial activity. nih.gov The nature of the substituent on the oxime oxygen can modulate the compound's pharmacokinetic properties and binding affinity.

Table 1: Structure-Activity Relationship (SAR) Insights for Indole Oxime Derivatives

| Modification Site | Modification Type | Observed Effect on Bioactivity | Example/Reference |

|---|---|---|---|

| Indole C5-Position | Halogenation (e.g., Chlorine) | Increased analgesic and anti-inflammatory activities. researchgate.net | Isatin (B1672199) Oxime Derivatives researchgate.net |

| Oxime Group | Conversion to O-benzyl oxime ether | Potent activity against MRSA and VRSA strains of S. aureus. nih.gov | Compound 5h nih.gov |

| Indole N1-Position | Alkylation/Benzylation | Significantly enhanced urease inhibitory activity compared to the unsubstituted parent compound. mdpi.com | N-substituted indole-3-carbaldehyde oximes mdpi.comnih.gov |

| Oxime Geometry | syn vs anti Isomers | The anti isomer (compound 9) showed higher urease inhibitory activity than the syn isomer (compound 8). mdpi.com | N-benzyl-1H-indole-3-carbaldehyde oxime isomers mdpi.com |

Rational Design of Bioactive Indole Oxime Derivatives

Rational drug design utilizes knowledge of a biological target's three-dimensional structure to design molecules that bind to it with high affinity and specificity. This approach, often involving computational methods like molecular docking, is increasingly applied to the development of indole oxime derivatives. mdpi.com

The design process typically begins with a lead compound, such as this compound, which serves as a starting point for structural modifications. sigmaaldrich.com Computational tools are used to predict how derivatives will interact with the target's active site. For example, in the design of novel urease inhibitors, molecular docking studies were performed on N-substituted indole-3-carbaldehyde oxime derivatives to understand their binding interactions with the enzyme's active site. mdpi.comsemanticscholar.org These in silico studies guided the synthesis of compounds with improved inhibitory potential.

Similarly, a series of chromone-oxime derivatives incorporating a 1,2,3-triazole moiety were designed and synthesized as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). sciety.org Molecular docking suggested that the oxime oxygen would coordinate with the heme iron in the enzyme's active site, a prediction that guided the synthetic efforts. sciety.org The resulting compounds showed potent IDO1 inhibition, validating the rational design approach. sciety.org The synthesis of such rationally designed compounds relies on versatile and efficient chemical reactions that allow for the controlled introduction of desired functional groups onto the indole scaffold. nih.govsemanticscholar.org

Development of Lead Compounds for Therapeutic Development

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit better to the target. Indole oxime derivatives have emerged as promising lead compounds for various therapeutic areas. mdpi.com

For instance, a series of (E)-1-(1H-indol-3-yl) ethanone (B97240) O-benzyl oxime derivatives were synthesized and evaluated for antimicrobial activity. nih.gov One compound in this series demonstrated potent activity against multidrug-resistant bacteria and was found to be non-toxic, possessing favorable properties that mark it as a lead compound for further development into a prospective antimicrobial agent. nih.gov

In another study, N-substituted indole-3-carbaldehyde oximes were identified as potent urease inhibitors. mdpi.comnih.gov The most active compounds in the series showed significantly greater potency than the standard inhibitor, thiourea (B124793). mdpi.comnih.gov The study concluded that the indole oxime scaffold could be used as a lead compound for the development of novel drugs to treat Helicobacter pylori infections. mdpi.com The progression from a lead compound to a clinical candidate involves extensive optimization of its pharmacological profile, including efficacy, safety, and pharmacokinetic properties. mdpi.com

Table 2: Indole Oxime Derivatives as Lead Compounds

| Lead Compound Class | Therapeutic Target | Potential Indication | Key Findings | Reference |

|---|---|---|---|---|

| Indole-containing oxime ethers | Bacterial cell components | Infections by MRSA and VRSA | Potent activity with MIC of 1-4 µg/mL and good selectivity index (>40). nih.gov | nih.gov |

| N-substituted indole-3-carbaldehyde oximes | Urease enzyme | Helicobacter pylori infections | Compound 9 showed potent inhibition (IC50 = 0.0345 mM), significantly better than thiourea (IC50 = 0.2387 mM). mdpi.comnih.gov | mdpi.comnih.gov |

| Chromone-oxime derivatives with 1,2,3-triazole | Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer (Immunotherapy) | Compound D20 was a potent inhibitor (hIDO1 IC50 = 0.084 µM) with no cytotoxicity at effective concentrations. sciety.org | sciety.org |

Role of Indole Oxime Derivatives in Modulating Disease Pathways

The therapeutic effects of indole oxime derivatives stem from their ability to interact with specific biological molecules, thereby modulating disease-related pathways. The indole scaffold's resemblance to endogenous molecules, like the amino acid tryptophan, allows it to interact with a wide range of biological targets. nih.gov

Enzyme Inhibition: A primary mechanism of action for many indole oxime derivatives is enzyme inhibition.

Urease Inhibition: N-substituted indole-3-carbaldehyde oximes have been shown to inhibit urease, an enzyme crucial for the survival of Helicobacter pylori in the stomach. mdpi.comnih.gov By blocking this enzyme, these compounds can combat the infection.

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is an immunosuppressive enzyme that is often overexpressed in tumors. nih.gov Certain indole oxime derivatives can inhibit IDO1, thereby restoring the immune system's ability to attack cancer cells. sciety.org This represents a promising strategy in cancer immunotherapy.

Kinase Inhibition: The introduction of an oxime group can increase the kinase inhibitory activity of natural compounds. nih.gov Indirubin, a bis-indole alkaloid, has been modified into oxime derivatives that show excellent anti-tumor activity by inducing apoptosis through the inhibition of various kinases. nih.govnih.gov

Cyclooxygenase (COX) Inhibition: Indole derivatives have long been known for their anti-inflammatory properties, with indomethacin (B1671933) being a classic example. mdpi.com Newer indole derivatives have been developed as selective COX-2 inhibitors, which helps in reducing inflammation with fewer gastrointestinal side effects. mdpi.com

Modulation of Cellular Processes: Beyond direct enzyme inhibition, indole derivatives can influence complex cellular pathways.

Apoptosis Induction: An indirubin-3′-oxime derivative, AGM130, was found to induce caspase-dependent apoptosis in lung cancer cells via the mitochondria-mediated intrinsic pathway. nih.gov

Disruption of Microtubules: Some indole-based alkaloids exert their anti-cancer effects by disrupting microtubule formation, which is essential for cell division. nih.govmdpi.com

Green Chemistry Approaches in Indole Oxime Synthesis

Solvent-Free Reaction Methodologies

A significant advancement in the green synthesis of oximes, including indole-based structures, is the adoption of solvent-free reaction conditions. These methods not only reduce pollution but can also lead to shorter reaction times and simpler work-up procedures. rsc.org

One prominent solvent-free technique is mechanochemistry, which involves grinding solid reactants together to initiate a chemical reaction. nih.govresearchgate.net This approach has been successfully applied to the synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes, which are structurally related to 1H-indole-5-carbaldehyde oxime. nih.govmdpi.com In these syntheses, the corresponding indole-3-carboxaldehyde is milled with hydroxylamine (B1172632) hydrochloride and a solid base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na2CO3). nih.govmdpi.com This method avoids the risks associated with using hydroxylamine hydrochloride in aqueous solutions and results in nearly complete conversion to the oxime. nih.gov Under optimized mechanochemical conditions, yields of up to 95% have been achieved in as little as 20 minutes of milling. nih.govmdpi.com

The principles of this mechanochemical approach are directly applicable to the synthesis of this compound. The process involves the simple grinding of 1H-indole-5-carbaldehyde with hydroxylamine hydrochloride and a base, leveraging mechanical force to drive the oximation reaction without the need for a solvent.

Table 1: Mechanochemical Synthesis of N-Substituted Indole-3-Carboxaldehyde Oximes nih.govmdpi.com

| Indole (B1671886) Aldehyde Reactant | Base Used | Milling Time (min) | Yield (%) |

|---|---|---|---|

| 1-methoxyindole-3-carboxaldehyde | NaOH | 20 | ~95% |

| 1-methoxyindole-3-carboxaldehyde | Na2CO3 | 40 | High Conversion |

| 1H-indole-3-carboxaldehyde | NaOH | 60 | 85% |

| 1-methyl-indole-3-carboxaldehyde | NaOH | 60 | 96% |

Microwave irradiation is another effective solvent-free technique. rsc.org In this method, reactants are impregnated on a solid support, such as wet basic alumina (B75360), and then subjected to microwave energy. rsc.org This process can significantly shorten reaction times, often to just a few minutes, while providing excellent to moderate yields of the desired oxime. rsc.org

Eco-Friendly Catalytic Systems

The development of environmentally benign catalysts is a cornerstone of green chemistry, replacing toxic and hazardous catalysts traditionally used in organic synthesis. For the synthesis of this compound, several types of eco-friendly catalysts can be employed.

Metal oxides have emerged as effective, safe, and inexpensive catalysts for oximation. Bismuth(III) oxide (Bi2O3) is a non-toxic, air-stable, and easy-to-handle crystalline solid that can catalyze the conversion of various carbonyl compounds, including aromatic and heterocyclic aldehydes, into their corresponding oximes under solvent-free grinding conditions. nih.govresearchgate.net This method is notable for its simplicity, speed, and minimal waste generation. nih.gov Similarly, other readily available and innocuous catalysts like alumina (Al2O3), zinc oxide (ZnO), and calcium oxide (CaO) have been used effectively in solvent-free oximation reactions. rsc.orgnih.gov

Hierarchically porous zeolites represent another class of robust and sustainable catalysts. researchgate.netnih.gov For instance, a titanium silicate-1 (HTS-1) zeolite has been used for the preparation of vanillin (B372448) oxime from vanillin, an aldehyde derived from sustainable lignocellulose. researchgate.netnih.gov This catalytic system operates through the oxidation of ammonia (B1221849) to hydroxylamine, which then reacts with the aldehyde. researchgate.netnih.gov Such zeolites are advantageous due to their larger pore size and high activity, leading to excellent conversion and yield (both >99%) under optimized conditions. researchgate.netnih.gov This technology offers a pathway for producing oximes from biomass-derived feedstocks. nih.gov

More novel approaches include the use of natural acid catalysts, such as aqueous extracts from citrus fruits, which provide an environmentally friendly alternative to conventional acid catalysts. ijprajournal.com Furthermore, electrochemical synthesis using zinc-based catalysts offers a green strategy for producing oximes by coupling the reduction of nitrates (a common water pollutant) with the oximation of carbonyl compounds. rsc.org This method not only synthesizes the target molecule but also contributes to the remediation of nitrogen-containing waste streams. rsc.org

Table 2: Comparison of Eco-Friendly Catalytic Systems for Oxime Synthesis

| Catalyst Type | Specific Example | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Metal Oxide | Bismuth(III) oxide (Bi2O3) | Solvent-free grinding, room temp. | Non-toxic, inexpensive, high yield, minimal waste. | nih.govresearchgate.net |

| Zeolite | Hierarchical Titanium Silicate-1 (HTS-1) | Aqueous ammonia system | High conversion (>99%), usable with biomass-derived aldehydes. | researchgate.netnih.gov |

| Natural Acid | Citrus Limetta (Sweet Lime) Juice | Aqueous medium | Renewable, biodegradable, avoids mineral acids. | ijprajournal.com |

| Electrocatalyst | Zinc-based nanosheets (M-ZnNSs) | Acidic electrolyte, constant current | Utilizes nitrate (B79036) waste, high efficiency and selectivity. | rsc.org |

Sustainable Synthetic Route Development

Developing a truly sustainable synthetic route for this compound involves a holistic approach that considers the entire lifecycle of the process, from starting materials to final product. A key aspect of this is the utilization of renewable feedstocks. Research has demonstrated the feasibility of producing oximes directly from lignocellulose-derived aldehydes, such as vanillin and syringaldehyde. researchgate.netnih.gov By using catalysts like HTS-1, it is possible to convert biomass directly into valuable N-containing products like oximes, providing a potential petroleum-independent manufacturing pathway. researchgate.netnih.gov

The integration of green reaction methodologies is also crucial for sustainable route development. One-pot reactions, where multiple synthetic steps are combined into a single operation, reduce the need for intermediate purification steps, thereby saving energy, solvents, and time. researchgate.net Solvent-free methods, particularly mechanochemistry, exemplify a sustainable approach by minimizing waste and eliminating the use of hazardous organic solvents. nih.govmdpi.com This technique is not only environmentally friendly but also inherently safer, as it avoids the risks associated with heating solvents and handling potentially unstable reagents in solution. nih.gov

Table 3: Principles of Sustainable Route Development for Indole Oxime Synthesis

| Principle | Application Example | Benefit | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks | Synthesis from lignocellulose-derived aldehydes (e.g., vanillin). | Reduces reliance on fossil fuels; utilizes sustainable biomass. | researchgate.netnih.gov |

| Process Intensification | Solvent-free mechanochemical synthesis (grinding). | Eliminates solvent waste, reduces reaction time, enhances safety. | nih.govmdpi.com |

| Waste Valorization | Electrochemical synthesis using nitrate pollutants as a nitrogen source. | Converts waste into a valuable reagent; environmental remediation. | rsc.org |

| Atom Economy | One-pot synthesis protocols. | Minimizes byproducts and purification steps, saving resources. | researchgate.net |

Future Perspectives and Research Directions

Advancements in Synthetic Methodologies for Indole (B1671886) Oximes

The future development of therapeutic agents based on the 1H-indole-5-carbaldehyde oxime scaffold is intrinsically linked to the availability of efficient and versatile synthetic methods. While the synthesis of indole oximes is established, future research should focus on developing more sustainable and high-throughput approaches.

Recent advancements in synthetic organic chemistry offer promising avenues. For instance, mechanochemical synthesis has emerged as a greener alternative to traditional solvent-based methods for the preparation of N-substituted indole-3-carboxaldehyde (B46971) oximes, a methodology that could readily be adapted for the 5-substituted isomer. nih.govresearchgate.net This solvent-free approach not only minimizes environmental impact but can also lead to higher yields and reduced reaction times. nih.gov

Furthermore, the development of novel catalytic systems, such as those employing transition metals, could provide more direct and regioselective routes to functionalized indoles, which are precursors to the target oximes. mdpi.com Research into one-pot or tandem reactions that combine the synthesis of the indole-5-carbaldehyde with its subsequent oximation would significantly streamline the manufacturing process, making these compounds more accessible for biological screening.

A summary of potential advanced synthetic approaches is presented in Table 1.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Mechanochemistry | Environmentally friendly (solvent-free), potentially higher yields, reduced reaction times. nih.govresearchgate.net | Optimization of reaction conditions (milling frequency, time, additives) for 5-substituted indole oximes. |

| Flow Chemistry | Improved reaction control, enhanced safety, potential for scalability. | Development of continuous flow reactors for the synthesis and derivatization of this compound. |

| Catalytic C-H Functionalization | Direct introduction of the carbaldehyde group at the C5 position, atom economy. | Discovery of selective catalysts for the C5-formylation of indoles. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Engineering of enzymes for the regioselective synthesis of indole-5-carbaldehyde. |

Identification of Novel Biological Targets and Therapeutic Applications

The indole nucleus is a common feature in molecules targeting a wide array of biological entities. chula.ac.th Derivatives of indole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.net However, the specific biological targets of this compound remain largely unexplored.

Future research should prioritize the systematic screening of this compound and its derivatives against a diverse panel of biological targets. Given the established activities of other indole derivatives, promising areas of investigation include:

Enzyme Inhibition: Many indole-containing compounds are known to inhibit enzymes. For example, derivatives of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been identified as potent xanthine oxidase inhibitors. nih.gov Screening this compound against various enzyme families, such as kinases, proteases, and oxidoreductases, could reveal novel therapeutic opportunities.

Receptor Modulation: The indole scaffold can mimic the structure of endogenous ligands, allowing it to interact with various receptors. Investigating the binding affinity of this compound for G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels could lead to the discovery of new therapeutic agents for a range of diseases.

Antimicrobial Activity: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have shown promise in this area. chula.ac.th Evaluating the antibacterial and antifungal properties of this compound and its analogues is a critical research direction.

A table of potential biological targets is provided below.

| Target Class | Examples | Potential Therapeutic Area |

| Kinases | Sphingosine kinases, EGFR, VEGFR, BRAFV600E nih.govmdpi.com | Cancer, Inflammation nih.govmdpi.com |

| Oxidoreductases | Xanthine oxidase, Indoleamine 2,3-dioxygenase 1 (IDO1) nih.govnih.gov | Gout, Cancer nih.govnih.gov |

| Proteases | Urease mdpi.com | H. pylori infection mdpi.com |

| Receptors | GPCRs, Nuclear receptors | Various neurological and metabolic disorders |

| Microorganisms | Bacteria (e.g., E. coli, S. aureus), Fungi chula.ac.th | Infectious diseases chula.ac.th |

Integration of Computational and Experimental Approaches in Drug Design

The synergy between computational and experimental methods has become indispensable in modern drug discovery. nih.govspringernature.com For this compound, a concerted in silico and in vitro approach will be crucial for accelerating the identification of lead compounds and understanding their mechanism of action.

Computational tools can be employed for:

Virtual Screening: High-throughput virtual screening of large compound libraries against known protein structures can identify potential biological targets for this compound. springernature.com